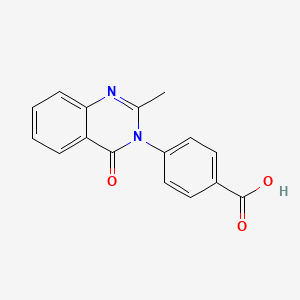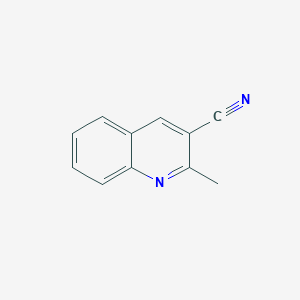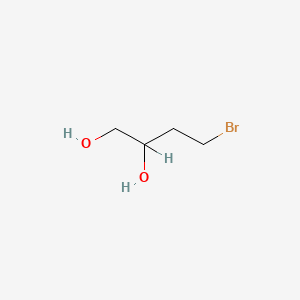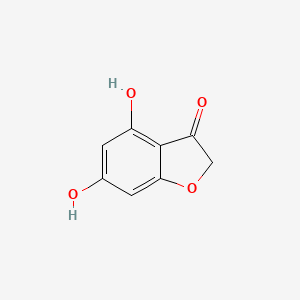
4,6-二羟基苯并呋喃-3(2H)-酮
概述
描述
4,6-Dihydroxybenzofuran-3(2H)-one is a benzofuran derivative characterized by the presence of hydroxyl groups at the 4 and 6 positions and a ketone group at the 3 position. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant potential in medicinal chemistry.
科学研究应用
4,6-Dihydroxybenzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-oxidative and anti-viral activities.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
Target of Action
Benzofuran compounds, including 4,6-dihydroxybenzofuran-3(2H)-one, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
The mode of action of benzofuran compounds is complex and can vary depending on the specific derivative and target. For example, some benzofuran compounds have been found to interact with cyclin-dependent kinase 2 (CDK2), a protein involved in regulating the cell cycle .
Biochemical Pathways
The biochemical pathways affected by benzofuran compounds are diverse and can include pathways involved in cell proliferation, oxidative stress response, and viral replication . The specific pathways affected can depend on the target of the compound and the cellular context.
Pharmacokinetics
The pharmacokinetics of benzofuran compounds can vary widely depending on the specific compound and its chemical modifications. Factors such as oral bioavailability, metabolic stability, and solubility can all influence the pharmacokinetics of these compounds .
Result of Action
The result of the action of benzofuran compounds can include inhibition of cell proliferation, reduction of oxidative stress, and inhibition of viral replication . These effects can contribute to the anti-tumor, antibacterial, anti-oxidative, and anti-viral activities of these compounds .
Action Environment
The action environment can significantly influence the efficacy and stability of benzofuran compounds. Factors such as pH, temperature, and the presence of other molecules can all influence the action of these compounds .
生化分析
Biochemical Properties
4,6-Dihydroxybenzofuran-3(2H)-one interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cyclin-dependent kinase 2 (CDK2) in molecular docking simulation studies . The nature of these interactions is often through binding interactions, which can lead to enzyme inhibition or activation .
Cellular Effects
4,6-Dihydroxybenzofuran-3(2H)-one has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has demonstrated cytotoxicity against several carcinoma cell lines .
Molecular Mechanism
The molecular mechanism of action of 4,6-dihydroxybenzofuran-3(2H)-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with CDK2, which could potentially influence the cell cycle .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dihydroxybenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve high yields with minimal side reactions.
Industrial Production Methods: Industrial production of 4,6-dihydroxybenzofuran-3(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4,6-Dihydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
相似化合物的比较
2,5-Dihydroxybenzofuran: Another benzofuran derivative with hydroxyl groups at different positions.
4,6-Dihydroxybenzofuran: Lacks the ketone group present in 4,6-dihydroxybenzofuran-3(2H)-one.
Uniqueness: 4,6-Dihydroxybenzofuran-3(2H)-one is unique due to the presence of both hydroxyl groups and a ketone group, which contribute to its distinct chemical reactivity and biological activity
属性
IUPAC Name |
4,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2,9-10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSLRXQDYBYKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280906 | |
| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3260-49-9 | |
| Record name | 3260-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3(2h)-benzofuranone, 4,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
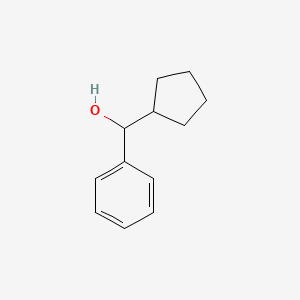
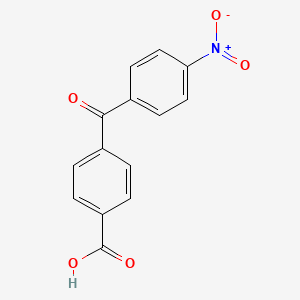
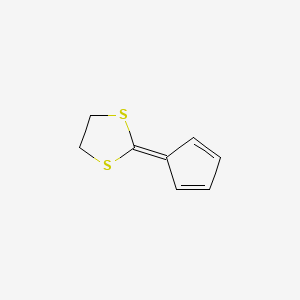
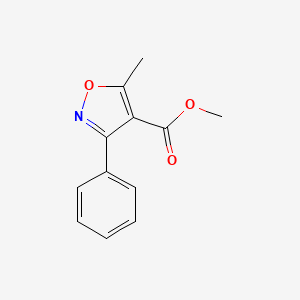
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1593561.png)

![3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4(12),5,10,15,17,19(23),20-nonaene-8,14-dione](/img/structure/B1593565.png)
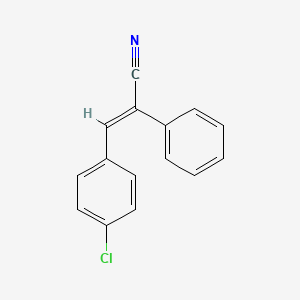

![5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1593570.png)
